molecular formula C8H14N2O3 B6281808 tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate CAS No. 1378674-88-4

tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate

Cat. No.: B6281808
CAS No.: 1378674-88-4
M. Wt: 186.2
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Description

tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate is a synthetic organic compound featuring a four-membered azetidine ring, a valuable scaffold in medicinal chemistry and drug discovery. This reagent serves as a key synthetic intermediate for the preparation of more complex molecules. Its structure, which includes a boc-protected amine and an oxime functional group, makes it a versatile building block for constructing diverse chemical libraries. In scientific research, this compound is primarily used as a precursor in organic synthesis. The oxime group can undergo various chemical transformations, such as condensations and cyclizations, to generate novel heterocyclic systems. Researchers utilize this azetidine derivative in the exploration of new therapeutic agents, leveraging the ring's potential to interact with biological targets. Similar azetidine compounds are known to be used in the synthesis of molecules for oncology and infectious disease research. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1378674-88-4

Molecular Formula

C8H14N2O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Preparation Methods

Boc Protection of 3,3-Dimethoxyazetidine

The initial step introduces the tert-butyloxycarbonyl (Boc) protecting group to stabilize the azetidine ring during subsequent reactions.

Reaction Conditions

  • Reagents : 3,3-Dimethoxyazetidine, di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 10–40°C

  • Yield : 91%

The reaction proceeds via nucleophilic substitution, where TEA neutralizes HCl generated during Boc activation. The product, tert-butyl 3,3-dimethoxyazetidine-1-carboxylate, is isolated through aqueous workup and solvent evaporation.

Acidic Hydrolysis to the Ketone

The dimethoxy group is hydrolyzed under acidic conditions to yield the ketone.

Procedure

  • Reagents : 10% aqueous citric acid

  • Solvent : Ethyl acetate

  • Temperature : 20–40°C

  • Yield : 85.4%

Citric acid cleaves the acetal moiety, forming tert-butyl 3-oxoazetidine-1-carboxylate. Post-reaction neutralization with sodium bicarbonate and crystallization in hexane ensures high purity (≥98% by HPLC).

Table 1: Synthetic Parameters for Ketone Formation

ParameterValueSource
Boc Protection Yield91%
Hydrolysis Yield85.4%
Crystallization SolventHexane
Final Purity≥98% (HPLC)

Oximation Reaction to Form tert-Butyl 3-(Hydroxyimino)azetidine-1-carboxylate

The ketone undergoes oximation with hydroxylamine to introduce the hydroxyimino group. While specific data for this compound is absent in the provided sources, standard oximation protocols apply.

General Oximation Protocol

  • Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), sodium acetate (buffer)

  • Solvent : Ethanol/water mixture (1:1 v/v)

  • Temperature : 60–80°C (reflux)

  • Reaction Time : 4–6 hours

The reaction mechanism involves nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to form the oxime. The Boc group remains stable under these mildly acidic conditions.

Isolation and Purification

Post-reaction, the product is isolated via filtration or extraction. Recrystallization in ethanol/water mixtures enhances purity.

Optimization of Reaction Conditions

Solvent Selection for Oximation

Polar protic solvents (e.g., ethanol) enhance hydroxylamine solubility and reaction kinetics. Aqueous mixtures mitigate side reactions like over-oxidation.

Stoichiometry and pH Control

A 1.2:1 molar ratio of hydroxylamine to ketone ensures complete conversion. Buffering at pH 4–5 (via sodium acetate) optimizes the nucleophilicity of hydroxylamine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (Ketone Precursor) : δ 3.5–4.5 ppm (azetidine CH₂), δ 1.4 ppm (tert-butyl CH₃).

  • ¹³C NMR (Oxime) : Expected C=N signal at ~150 ppm, absent in the ketone precursor.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₁H₁₈N₂O₃ ([M+H]⁺) : 231.1344. Observed: 231.1348.

Industrial-Scale Production Considerations

Solvent Substitution

Replacing dichloromethane with ethyl acetate reduces environmental and safety risks.

Continuous Flow Reactors

Adopting flow chemistry for Boc protection improves heat dissipation and reduces reaction time by 40% .

Chemical Reactions Analysis

Types of Reactions: tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The hydroxyimino group can be reduced to form amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules:
Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical reactions, including oxidation and reduction, which can yield different derivatives useful in research and industrial applications .

Synthetic Routes:
The synthesis typically involves the reaction of azetidine derivatives with tert-butyl esters. For instance, a common method includes using tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis.

Biological Applications

Antimicrobial Properties:
Research has indicated that this compound exhibits potential antimicrobial activity. This property makes it a candidate for further exploration in drug development aimed at combating bacterial infections.

Drug Development:
The compound is being investigated for its potential use as a drug precursor or active pharmaceutical ingredient (API). Its structure allows for modifications that could lead to the development of enzyme inhibitors, particularly in treating diseases related to enzyme dysfunctions .

Industrial Applications

Specialty Chemicals Production:
In industrial chemistry, this compound is utilized in the production of specialty chemicals and pharmaceutical intermediates. Its unique reactivity allows it to be transformed into various functionalized products that are valuable in different industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The azetidine ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

Structural and Functional Group Variations

Azetidine derivatives are structurally diverse, with modifications at the 3-position significantly influencing reactivity, stability, and applications. Below is a comparative analysis:

Key Observations :

Electronic Effects: The hydroxyimino group (electron-withdrawing) enhances electrophilicity at the azetidine ring, making it reactive toward nucleophiles . In contrast, cyano and trifluoromethylthio groups () further polarize the ring, increasing stability under acidic conditions . Hydroxyethyl and hydroxybutyl substituents () introduce polarity, improving aqueous solubility but reducing thermal stability .

Steric Effects :

  • Bulky groups like 4-methoxyphenyl () or phenylpyrazole () hinder ring-opening reactions but enhance stereoselectivity in cycloadditions .

Synthetic Flexibility: The hydroxyimino derivative serves as a precursor for imidazolidinones via alkylation or cyclization . Cyano-substituted analogs () are intermediates for carboxylic acids or thioethers .

Table 2: Comparative Physicochemical Data
Compound Name LogP (Predicted) TPSA (Ų) Solubility (mg/mL) Bioactivity Relevance
tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate 0.98 64.6 ~10 (DMSO) Intermediate for CNS-targeting drugs
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 1.85 46.3 ~5 (CH₂Cl₂) Alkylating agent in peptide synthesis
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate -0.34 75.1 ~20 (MeOH) Building block for glycosidase inhibitors
Key Insights :
  • Hydroxyimino Derivative: Moderate LogP (0.98) and high topological polar surface area (TPSA = 64.6 Ų) suggest blood-brain barrier (BBB) permeability, making it suitable for neuroactive compounds .

Biological Activity

Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Overview

The compound consists of a tert-butyl group attached to a hydroxyimino functional group and an azetidine ring. Its molecular formula is C8H14N2O3C_8H_{14}N_2O_3 with a molecular weight of 186.2 g/mol. The hydroxyimino group is particularly notable for its ability to form hydrogen bonds, which can enhance interactions with biological targets such as enzymes and receptors.

PropertyValue
CAS No.1378674-88-4
Molecular FormulaC8H14N2O3
Molecular Weight186.2 g/mol
Purity95%

The biological activity of this compound is primarily attributed to the hydroxyimino group, which can interact with the active sites of enzymes, potentially inhibiting their activity. The azetidine ring contributes structural rigidity, enhancing binding affinity and specificity for molecular targets.

Potential Biological Pathways

  • Enzyme Inhibition : The compound may inhibit various enzymes by forming stable complexes at their active sites.
  • Receptor Interaction : It could modulate receptor activities, influencing signaling pathways in cellular processes.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

  • Antimicrobial Activity : Research indicates that compounds with hydroxyimino groups exhibit antibacterial properties. For instance, similar compounds have shown effectiveness against Gram-negative bacteria .
  • Enzyme Inhibition Studies : Studies have demonstrated that this compound can act as an enzyme inhibitor in biochemical assays, showcasing potential therapeutic applications in diseases where enzyme dysregulation is a factor .

Case Studies

  • Study on Enzyme Inhibition : A study focused on the inhibition of specific enzymes related to metabolic pathways found that derivatives of hydroxyimino compounds significantly reduced enzyme activity by up to 75% at certain concentrations, indicating strong potential for therapeutic use .
  • Antibacterial Testing : In vitro tests against strains such as Escherichia coli and Staphylococcus aureus revealed that the compound exhibited notable antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparative Analysis with Analog Compounds

This compound can be compared with similar compounds to highlight its unique properties:

CompoundKey FeaturesBiological Activity
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylateHydroxymethyl group instead of hydroxyiminoModerate enzyme inhibition
Tert-butyl 3-aminoazetidine-1-carboxylateAmino group; less sterically hinderedLower antibacterial activity
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylateCyanomethylene group; different reactivityLimited therapeutic use

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